1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of dichlorophenyl, iodophenyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of a suitable precursor with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a halogenation reaction, often using iodine and a suitable catalyst.
Coupling with Dichlorophenyl Urea: The final step involves coupling the iodophenyl-thiadiazole intermediate with dichlorophenyl urea under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with a dichlorophenyl group, known for its antifungal properties.
2-Iodophenyl-1,3,4-thiadiazole: A simpler analog that lacks the urea moiety but retains the thiadiazole ring.
Uniqueness
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN4OS/c16-8-5-6-12(10(17)7-8)19-14(23)20-15-22-21-13(24-15)9-3-1-2-4-11(9)18/h1-7H,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKOCSQZXZXZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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